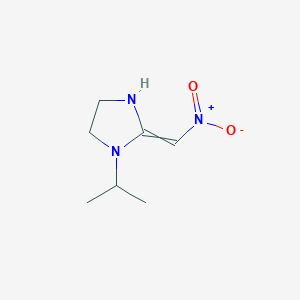
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features an ethylidene group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 4-position, making it a substituted piperidinone. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,6-enynes via intramolecular radical cyclization using triethylborane as a radical initiator has been reported . This method allows for the formation of polysubstituted alkylidene piperidines.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and annulation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic and antipsychotic properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuate glutamate-mediated excitatory neurotransmission. These interactions contribute to its pharmacological effects, such as analgesia and antipsychotic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pethidine: An opioid analgesic with a similar piperidine structure.
Ketobemidone: An opioid and NMDA antagonist with a piperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a piperidine moiety.
Uniqueness
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylidene group at the 3-position and phenyl group at the 4-position differentiate it from other piperidine derivatives, influencing its reactivity and pharmacological profile .
Propriétés
Numéro CAS |
61209-84-5 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-ethylidene-1-methyl-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-3-12-13(9-10-15(2)14(12)16)11-7-5-4-6-8-11/h3-8,13H,9-10H2,1-2H3 |
Clé InChI |
NZSOFXWCXQKUPW-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C(CCN(C1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
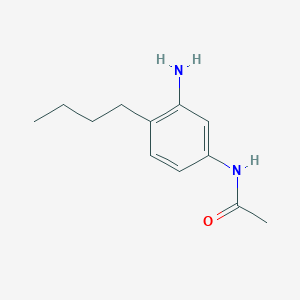
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
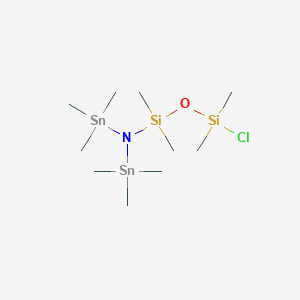
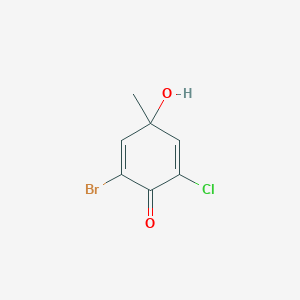

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
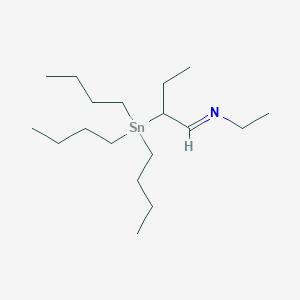
![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
